Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound characterized by its unique structural features and functional groups. This compound falls under the broader category of bicyclic compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry. Its specific structure allows for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
The compound is primarily sourced from specialized chemical suppliers and research institutions, often utilized in academic and industrial settings for its synthetic utility. It can be synthesized through various methods, which will be detailed in the synthesis analysis section.
Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is classified as:
The synthesis of methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves several key steps:
The synthesis can be achieved under mild conditions, often employing metal-free catalysis to enhance sustainability and reduce environmental impact. Tandem reactions are particularly valuable as they allow for multiple transformations in a single reaction vessel, increasing efficiency.
The molecular formula of methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is , with a molecular weight of 198.22 g/mol. The structure features a bicyclic system with an oxabicyclo framework, characterized by:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
| CAS Number | 2919954-93-9 |
| InChI Key | RGFIEDVXKMRHHS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C12CCC(CC1)(CO2)C=O |
Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism by which methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves its interactions with biological targets:
Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is expected to exhibit typical physical properties associated with organic esters:
The chemical properties include:
Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2